N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

Description

Historical Development of Pyridylmethylamine Derivatives

Pyridylmethylamine derivatives, including N-methylpyridine-4-methylamine, emerged as synthetic targets in the mid-20th century. Early work focused on Mannich condensation reactions to synthesize 4-dialkylaminoethylpyridines, a method later adapted for functionalizing pyridine rings. The development of reductive amination techniques in the 2000s enabled the direct synthesis of N-methylpyridine-4-methylamine from pyridine-4-carboxaldehyde and methylamine, bypassing traditional alkylation routes. The dihydrochloride salt form was subsequently isolated to improve stability and reactivity in coordination chemistry applications.

Key Synthesis Routes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | Pyridine-4-carboxaldehyde, methylamine, NaBH3CN | >70% | |

| Mannich Condensation | 4-Methylpyridine, formaldehyde, secondary amine | 45% |

Nomenclature and Structural Classification

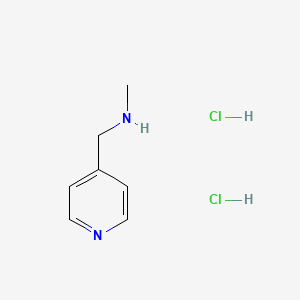

This compound is systematically named N-methyl-1-pyridin-4-ylmethanamine dihydrochloride . Its molecular formula is C₇H₁₂Cl₂N₂ , with a molecular weight of 189.12 g/mol . The structure comprises:

- A pyridine ring with a methyl group substituted at the 4-position.

- A primary amine group bonded to the methyl carbon, further methylated to form the tertiary amine.

- Two chloride counterions, resulting from protonation of the amine nitrogen atoms.

Structural Features

- Pyridine Ring : Electron-deficient aromatic system with nitrogen at position 2.

- Methylamine Group : Tertiary amine with two methyl substituents (one from the pyridylmethyl group, one from the N-methyl group).

- Chloride Counterions : Stabilize the compound in its protonated form.

Synonyms

| Common Name | CAS Number |

|---|---|

| This compound | 17749872 |

| 4-Pyridinemethanamine, N-methyl-, dihydrochloride | 17749872 |

Significance in Chemical Research

The dihydrochloride salt is primarily valued for its role in synthesizing metal complexes. Its protonated amine groups enhance solubility in polar solvents, facilitating coordination with transition metals such as copper, silver, and vanadium.

Applications in Coordination Chemistry

- Ligand for Transition Metals : The tertiary amine and pyridine nitrogen atoms act as Lewis bases, forming stable tetradentate complexes. For example, analogous ligands have been used in silver(I) coordination polymers, which exhibit luminescent properties.

- Catalytic Precursors : Derivatives of this compound have been explored in photochemical hydrogen evolution and oxygen activation reactions, mimicking metalloenzyme active sites.

- Solubility Modifier : The dihydrochloride form improves aqueous-phase reactivity, enabling its use in homogeneous catalysis.

Research Findings

Relationship to Parent Compound N-Methylpyridine-4-methylamine

The parent compound, N-methylpyridine-4-methylamine (CAS 6971-44-4, C₇H₁₀N₂), differs from the dihydrochloride by the absence of chloride counterions. This neutral species is less soluble in water but can undergo protonation to form the dihydrochloride salt.

Comparison of Properties

| Property | Parent Compound (Free Base) | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight | 122.17 g/mol | 189.12 g/mol (includes 2 Cl⁻) |

| Solubility | Organic solvents (e.g., ethanol) | Aqueous solutions, polar aprotic solvents |

| Coordination Behavior | Limited due to neutral charge | Enhanced via protonated amines |

| Stability | Sensitive to oxidation | Improved by counterion stabilization |

Synthetic Pathways

The dihydrochloride is typically synthesized by treating the free base with hydrochloric acid:

$$ \text{C₇H₁₀N₂} + 2\text{HCl} \rightarrow \text{C₇H₁₂Cl₂N₂} $$

This reaction is reversible, allowing the free base to be regenerated under basic conditions.

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQFZPRZKPZRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590040 | |

| Record name | N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128739-16-2 | |

| Record name | N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride generally involves:

- Preparation of 4-pyridinemethanol or related 4-pyridylmethyl intermediates.

- Alkylation or reductive amination to introduce the N-methyl-N-(4-pyridylmethyl)amine structure.

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

Preparation of 4-Pyridinemethanol Intermediate

4-Pyridinemethanol is a key precursor in the synthesis. Its preparation methods include:

Detailed Procedure Extracted from Patent CN103408486A:

- Under inert gas, catalyst and reducing agent are added to an aprotic solvent (e.g., THF).

- Compound II (likely 4-pyridinecarboxaldehyde or ester) is added dropwise at -20°C to 60°C.

- The mixture is refluxed for 6–8 hours.

- The reaction is quenched with 30% hydrochloric acid at -5°C to 5°C.

- After stirring and filtration, the aqueous layer is extracted with THF, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-pyridinemethanol.

Formation of N-Methyl-N-(4-pyridylmethyl)amine

The key step is the alkylation or reductive amination to attach the methyl and 4-pyridylmethyl groups onto the amine nitrogen.

- Reductive alkylation is favored for selectivity and high yields.

- Sodium triacetoxyborohydride is commonly used for reductive amination due to its mildness and selectivity.

- Triethylamine or other trialkylamines serve as bases to neutralize HBr or HCl formed during alkylation.

Conversion to Dihydrochloride Salt

After synthesizing the free base N-Methyl-N-(4-pyridylmethyl)amine, conversion to the dihydrochloride salt is performed by:

- Treating the amine with an excess of hydrochloric acid (HCl), typically aqueous 30% HCl.

- Cooling the reaction mixture to 0–5°C to control salt crystallization.

- Stirring for several hours to ensure complete salt formation.

- Isolation by filtration and drying to obtain the dihydrochloride salt as a crystalline solid.

Summary Table of Preparation Steps

| Step | Process | Key Reagents | Conditions | Product/Outcome |

|---|---|---|---|---|

| 1 | Preparation of 4-pyridinemethanol | 4-picoline or 4-pyridinecarboxylic acid, NaBH4, LiCl, THF | Inert atmosphere, reflux 6–8 h, acid quench at 0°C | 4-pyridinemethanol (crystalline) |

| 2 | Reductive alkylation / Alkylation | Methylamine, 4-pyridylmethyl bromide or aldehyde, NaBH(OAc)3 or NaBH4, base (triethylamine) | Aprotic solvent, room temperature or mild heating | N-Methyl-N-(4-pyridylmethyl)amine (free base) |

| 3 | Salt formation | HCl (30% aqueous) | 0–5°C, stirring 2–6 h | This compound (crystalline salt) |

Research Findings and Considerations

- The reduction of 4-pyridinecarboxaldehyde to 4-pyridinemethanol using sodium borohydride in the presence of lithium chloride in tetrahydrofuran is a simple and efficient method with good yields and purity.

- Reductive amination with sodium triacetoxyborohydride offers high selectivity for monoalkylation, minimizing side products.

- The use of aprotic solvents like dichloromethane or tetrahydrofuran facilitates the alkylation and reductive amination steps by stabilizing intermediates and allowing easy workup.

- The dihydrochloride salt form improves the compound’s stability, handling, and solubility profile, which is critical for pharmaceutical applications.

- Phase transfer catalysts and dry inorganic bases (e.g., K2CO3) may be employed in related pyridine derivative syntheses to enhance yields and reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride

- CAS : 859833-23-1

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight : 291.25

- Key Features :

- Contains a benzyl group and piperidine ring instead of a pyridyl group.

- Higher melting point (239–240°C) compared to N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, suggesting greater thermal stability .

- Likely used in pharmaceutical synthesis due to its piperidine moiety, a common scaffold in bioactive molecules.

4-Dimethylamino-N-benzylcathinone Dihydrochloride

- CAS : 2740524-43-8

- Molecular Formula : C₁₈H₂₂N₂O·2HCl

- Molecular Weight : 355.3

- Key Features: Cathinone backbone with a dimethylamino group and benzyl substitution. UV/Vis absorbance at 350 nm, useful for analytical detection in forensic or pharmacological studies . Requires storage at -20°C for long-term stability, unlike the pyridylmethyl analogue, which is stable at ambient conditions .

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride

- CAS : 1261233-16-2

- Molecular Weight : 275.22

- Piperidine ring may confer distinct receptor-binding properties compared to pyridine-based analogues .

Thonzylamine Hydrochloride (Neohetramine Hydrochloride)

- Synonyms: Resistab, Novohetramin

- Molecular Features :

Physicochemical and Application Comparison

Research and Industrial Implications

- Solubility and Reactivity: The dihydrochloride form of N-Methyl-N-(4-pyridylmethyl)amine offers superior aqueous solubility compared to non-ionic analogues, facilitating its use in hydrophilic reaction systems.

- Thermal Stability : Compounds like N-Methyl-N-[4-(piperidinylmethyl)benzyl]amine dihydrochloride exhibit higher melting points, suggesting enhanced stability under high-temperature conditions .

- Functional Diversity: The pyridyl group in the target compound provides distinct electronic and coordination properties, differentiating it from benzyl or cathinone-based derivatives .

Biological Activity

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (NMPD) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in relation to its interactions with various biological targets. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with NMPD.

- Molecular Formula : C7H12Cl2N2

- Molecular Weight : 187.09 g/mol

- CAS Number : 128739-16-2

- IUPAC Name : N-methyl-1-pyridin-4-ylmethanamine

NMPD is characterized by a pyridine ring, which contributes to its ability to interact with biological systems, particularly through coordination with metal ions.

NMPD exhibits its biological activity primarily through:

- Metal Ion Coordination : Similar to other pyridine-based compounds, NMPD can form complexes with metal ions. These complexes can exhibit enhanced biological activity, including cytotoxic effects against cancer cells .

- Reactive Oxygen Species (ROS) Generation : The metal complexes formed by NMPD can lead to increased production of ROS, contributing to oxidative stress in cells. This mechanism is crucial for its cytotoxic effects observed in various cancer cell lines .

- Interaction with Enzymes : NMPD may interact with specific enzymes, influencing metabolic pathways and cellular responses.

Cytotoxicity Studies

Research has demonstrated that NMPD and its metal complexes exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (μM) | Cell Death (%) |

|---|---|---|---|

| NMPD | A2780 | 5–10 | 79% |

| Fe II-NMPD Complex | A2780 | 5–10 | 96% |

| Cu II-NMPD Complex | A2780 | ~50 | 50% |

| Zn II-NMPD Complex | A2780 | >50 | <10% |

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%. The data shows that NMPD is more effective in inducing cell death compared to its metal complexes, particularly the iron complex, which is responsible for most of the observed cytotoxic effects .

Mechanistic Insights

The mechanism of action for the observed cytotoxicity involves:

- Oxidative Stress : Treatment with NMPD leads to a significant increase in ROS levels within cells, correlating with increased cell death .

- Metal Ion Exchange : The intracellular behavior of NMPD is influenced by the exchange of metal ions, particularly iron, which forms active complexes that enhance its cytotoxic properties .

Case Studies

Several studies have explored the biological activity of NMPD:

- Cytotoxicity in Cancer Research : A study focused on the effects of NMPD on ovarian cancer cells found that treatment resulted in significant cell death due to oxidative damage caused by ROS generated from metal complexes formed intracellularly .

- Enzyme Interaction Studies : Research indicated that NMPD interacts with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects against certain diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a reaction involving γ-dimethylaminopropyl amine and 5-chloromethyl-8-quinolinol hydrochloride, the amine dihydrochloride byproduct is removed via filtration after refluxing in ethyl lactate. Purification involves solvent extraction (e.g., acetone) and vacuum drying, yielding the product with ~23.8% efficiency under optimized conditions . Another route employs N-Methyl-N-(4-chlorobutyl)amine hydrochloride with nitrobenzyl alcohol under basic conditions (DIPEA, DMAP), followed by oxidation/reduction steps .

Q. Which analytical techniques are validated for purity assessment?

- Methodological Answer : Quantitative nuclear magnetic resonance (qNMR) using ethyl paraben as an internal standard is recommended. Parameters like relaxation delay (optimized to ≥5×T₁) ensure accuracy, with proton assignments confirmed via ¹H-¹H COSY spectra. This method achieves precision for dihydrochloride salts, resolving impurities at ≤0.5% . Complementary techniques include HPLC (C18 columns, TFA/ACN mobile phases) and mass spectrometry for structural confirmation .

Q. What are the solubility and stability profiles in common solvents?

- Methodological Answer : The compound is freely soluble in polar solvents like water and ethanol but exhibits limited solubility in non-polar solvents (e.g., hexane). Stability studies indicate hygroscopicity, requiring storage at 0–6°C under inert atmospheres. Degradation occurs at pH <3 (acidic hydrolysis) or >10 (base-mediated decomposition), with thermal stability up to 80°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

- Methodological Answer : Key factors include:

- Temperature control : Slow addition of reagents at 0°C to mitigate exothermic side reactions .

- Catalyst selection : Use of DMAP or HATU for efficient coupling, reducing unreacted intermediates .

- Solvent choice : Ethyl lactate or DCM improves selectivity over DMF, which may promote dimerization.

- Yield data : Pilot studies show 15–25% yields under optimized conditions, with byproducts (e.g., N-oxide derivatives) minimized to <5% .

Q. How do environmental factors influence its biochemical interactions?

- Methodological Answer :

- pH-dependent activity : Protonation at physiological pH enhances binding to pyridoxal-dependent enzymes, altering catalytic activity. Studies in buffered systems (pH 7.4 PBS) show 50% inhibition of target enzymes at 10 µM .

- Temperature effects : Elevated temperatures (37°C) accelerate degradation in aqueous media (t₁/₂ = 48 hrs), necessitating cold-chain handling for bioassays .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- NMR discrepancies : For ¹H-NMR, compare integrals of aromatic protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm) against computational predictions (e.g., ACD/Labs). Anomalies may indicate residual solvents or counterion variability .

- Mass spec validation : High-resolution MS (ESI+) should match theoretical [M+H]⁺ (e.g., m/z 291.25 for C₁₄H₂₂N₂·2HCl). Deviations >2 ppm suggest isotopic interference or adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.